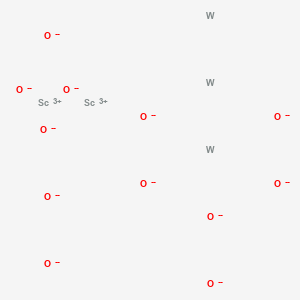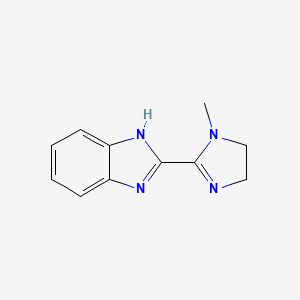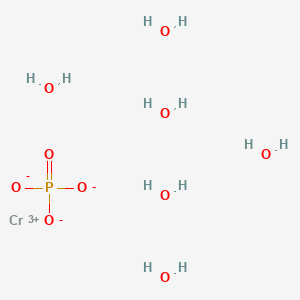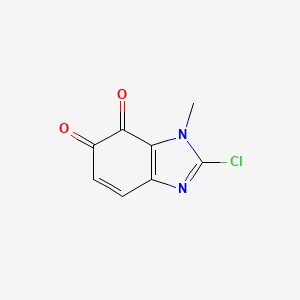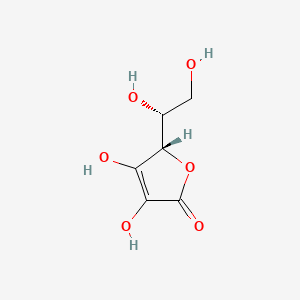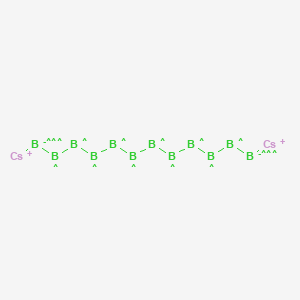
CESIUM DODECAHYDRODODECABORATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Cesium Dodecahydrododecaborate, also known as Dodecaborate(2-), dodecahydro-, dicesium, primarily targets gold nanoparticles (AuNPs) and platinum nanoparticles . These nanoparticles are used in various applications, including catalysis and sensors .
Mode of Action
This compound interacts with its targets by playing a dual role in preparing highly monodispersed gold nanoparticles (AuNPs) and immobilizing them on the surface of a γCD@Fe 3 O 4 substrate . It also caps cubic platinum nanoparticles, enabling them to catalyze the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol under mild conditions .
Biochemical Pathways
The compound affects the pathway of nitroaromatic compound reduction and methane oxidation . In the former, it helps in the selective reduction of nitroaromatic compounds to the corresponding anilines . In the latter, it facilitates the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol .
Pharmacokinetics
It’s important to note that the compound is a solid and has a low solubility in water but higher solubility in some organic solvents .
Result of Action
The interaction of this compound with its targets results in the creation of highly active and recyclable catalysts . These catalysts are used for the selective reduction of nitroaromatic compounds to the corresponding anilines . Additionally, it enables the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol under mild conditions .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is hygroscopic and should be handled under inert gas and protected from moisture . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Métodos De Preparación
The synthesis of cesium dodecahydrododecaborate typically begins with the reaction of sodium borohydride (NaBH₄) with boron trifluoride (BF₃) to produce the triborate anion (NaB₃H₈). This triborate is then pyrolyzed to yield a mixture that includes sodium dodecaborate. The desired dodecaborate anion is obtained by precipitating it as the cesium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Cesium dodecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and halogens for halogenation . The major products formed from these reactions include hydroxylated and halogenated derivatives of the dodecaborate anion. For instance, hydroxylation with hydrogen peroxide yields salts of [B₁₂(OH)₁₂]²⁻ .
Aplicaciones Científicas De Investigación
Cesium dodecahydrododecaborate has found applications in several scientific research areas:
Comparación Con Compuestos Similares
Cesium dodecahydrododecaborate can be compared with other dodecaborate salts, such as potassium dodecaborate (K₂B₁₂H₁₂) and sodium dodecaborate (Na₂B₁₂H₁₂). These compounds share similar structural properties but differ in their cationic components, which can influence their solubility and reactivity . The unique aspect of this compound lies in its ability to form stable and highly active catalysts, making it particularly valuable in industrial applications .
Propiedades
InChI |
InChI=1S/B12.2Cs/c1-3-5-7-9-11-12-10-8-6-4-2;;/q-2;2*+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSHKNTKRZDOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][B][B][B][B][B][B][B][B][B][B][B-].[Cs+].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12Cs2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-78-5 (Parent) |
Source


|
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-75-2 |
Source


|
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
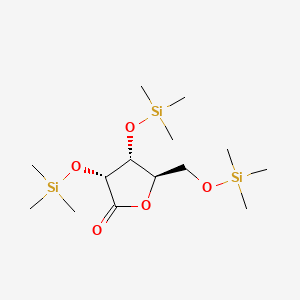
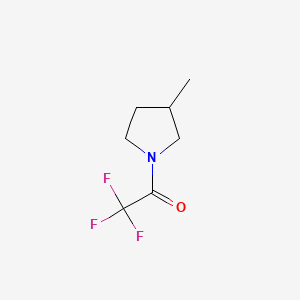
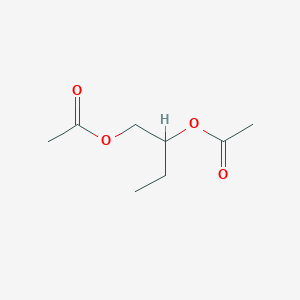
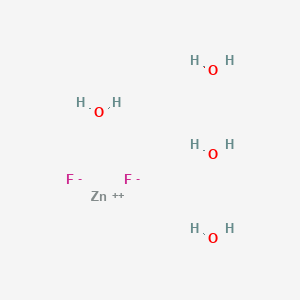
![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)
